2-Ethyl-4-methyl-2-propylheptanoic acid
Description
Significance of Branched-Chain Fatty Acids in Organic Chemistry
Branched-chain fatty acids (BCFAs) are distinguished from their straight-chain counterparts by the presence of one or more alkyl groups, typically methyl groups, along the carbon chain. researchgate.netwikipedia.org This structural difference leads to significant alterations in their physical and chemical properties. For instance, branching generally lowers the melting point of a fatty acid, making it more fluid at lower temperatures compared to a linear isomer of the same carbon number. researchgate.netyoutube.com
The unique properties of BCFAs, such as thermal and oxidative stability, make them valuable in various industrial applications. creative-proteomics.com For example, salts of 2-ethylhexanoic acid are utilized in the production of greases and lubricants, while derivatives of isostearic acid serve as textile lubricants and pour point depressants in engine oils. researchgate.net The synthesis of these complex molecules often involves processes like hydroformylation followed by oxidation (oxo process) or aldol (B89426) condensation. researchgate.net
Structural Complexity and Isomerism within Branched Heptanoic Acid Systems
The molecular formula of a simple, unbranched saturated carboxylic acid like heptanoic acid is C7H14O2. nih.govscbt.com The introduction of branching, as seen in 2-Ethyl-4-methyl-2-propylheptanoic acid (C13H26O2), dramatically increases the potential for structural isomerism. Isomers are molecules that share the same molecular formula but have different arrangements of atoms.
Structural isomerism in branched carboxylic acids can manifest in several ways:
Chain Isomerism: The carbon skeleton itself can be arranged differently. For instance, the main chain could be shorter with more or larger branches.
Positional Isomerism: The functional groups and alkyl branches can be attached at different points on the carbon chain.
Furthermore, the presence of a chiral center—a carbon atom attached to four different groups—gives rise to stereoisomerism (specifically, enantiomers or optical isomers). docbrown.info Many branched acids, depending on the substitution pattern, can exhibit this form of isomerism, leading to molecules that are non-superimposable mirror images of each other. docbrown.info The complexity of a molecule can be further understood by analyzing its substructures and the three-dimensional arrangement of its atoms. researchgate.net
Overview of Academic Research Trajectories for Novel Branched Carboxylic Acids
Academic and industrial research into novel branched carboxylic acids is driven by the need for molecules with specific physical and chemical properties for advanced applications. Research often focuses on developing new synthetic pathways and catalytic systems to create these complex structures efficiently. rsc.org For example, studies have explored the synthesis of medium-chain fatty acids from cellulose-derived platform chemicals. rsc.org
Another significant area of research is the exploration of the bioactivity of novel carboxylic acids. While the carboxylic acid group is a key feature in many drugs, researchers are constantly developing new molecules and bioisosteres (substitutes for the carboxylic acid group) to overcome issues like metabolic instability or to discover new therapeutic effects. nih.govnih.gov The study of branched-chain fatty acids, both natural and synthetic, continues to be a dynamic field, with potential applications ranging from drug discovery and development to the creation of advanced materials and biofuels. youtube.comcreative-proteomics.com
Table of Compounds
Properties
CAS No. |
62179-63-9 |
|---|---|
Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
2-ethyl-4-methyl-2-propylheptanoic acid |
InChI |
InChI=1S/C13H26O2/c1-5-8-11(4)10-13(7-3,9-6-2)12(14)15/h11H,5-10H2,1-4H3,(H,14,15) |
InChI Key |
CZKMPALKXCFPAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC(CC)(CCC)C(=O)O |
Origin of Product |
United States |
Stereochemical Investigations of 2 Ethyl 4 Methyl 2 Propylheptanoic Acid
Identification and Analysis of Chiral Centers within the Molecular Framework
The molecular structure of 2-Ethyl-4-methyl-2-propylheptanoic acid, with the chemical formula C₁₃H₂₆O₂, contains two stereogenic centers, also known as chiral centers. nih.gov A chiral center is a carbon atom bonded to four different substituent groups, resulting in stereoisomerism.
The identified chiral centers are:
Carbon-2 (C2): This is a quaternary stereocenter, bonded to a carboxyl group (-COOH), an ethyl group (-CH₂CH₃), a propyl group (-CH₂CH₂CH₃), and the remainder of the heptanoic acid chain (-CH₂CH(CH₃)CH₂CH₂CH₃).
Carbon-4 (C4): This is a tertiary stereocenter, bonded to a methyl group (-CH₃), a hydrogen atom (-H), and two different alkyl fragments of the main chain (-CH₂C(Et)(Pr)COOH and -CH₂CH₂CH₃).
The presence of two distinct chiral centers means that the molecule can exist in multiple stereoisomeric forms. According to the 2ⁿ rule, where 'n' is the number of chiral centers, a maximum of 2² = 4 stereoisomers are possible for 2-Ethyl-4-methyl-2-propylheptanoic acid. These stereoisomers consist of two pairs of enantiomers. The relationship between any two stereoisomers that are not mirror images of each other is diastereomeric.
Table 1: Possible Stereoisomers of 2-Ethyl-4-methyl-2-propylheptanoic acid
| Stereoisomer | Configuration at C2 | Configuration at C4 | Relationship |
|---|---|---|---|
| 1 | R | R | Enantiomer of (2S, 4S) |
| 2 | S | S | Enantiomer of (2R, 4R) |
| 3 | R | S | Enantiomer of (2S, 4R) |
| 4 | S | R | Enantiomer of (2R, 4S) |
Note: The (2R, 4R) and (2S, 4S) pair are diastereomers of the (2R, 4S) and (2S, 4R) pair.
Enantioselective and Diastereoselective Synthetic Approaches to 2-Ethyl-4-methyl-2-propylheptanoic acid
The synthesis of a specific stereoisomer of 2-Ethyl-4-methyl-2-propylheptanoic acid requires precise control over the formation of the chiral centers at C2 and C4. This is achieved through enantioselective and diastereoselective synthetic strategies.
Application of Chiral Auxiliaries and Catalysts in Asymmetric Synthesis
Asymmetric synthesis is essential for producing enantiomerically pure compounds. sigmaaldrich.com This can be accomplished by using either chiral auxiliaries or chiral catalysts to control the stereochemical outcome of key reactions.
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.org For the synthesis of molecules with α-quaternary stereocenters like 2-Ethyl-4-methyl-2-propylheptanoic acid, auxiliaries such as Evans oxazolidinones or pseudoephedrine amides are particularly effective. nih.govresearchgate.net
A hypothetical synthetic route could involve attaching a chiral auxiliary (e.g., pseudoephenamine) to a carboxylic acid precursor. nih.gov Subsequent alkylation reactions to introduce the ethyl and propyl groups at the α-position would proceed with high diastereoselectivity, controlled by the steric influence of the auxiliary. nih.gov After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched carboxylic acid. wikipedia.orgnih.gov
Table 2: Common Chiral Auxiliaries for Asymmetric Alkylation
| Chiral Auxiliary | Typical Application | Removal Conditions |
|---|---|---|
| Evans Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions researchgate.net | Acidic or basic hydrolysis, reduction |
| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation, formation of quaternary centers nih.gov | Acidic or basic hydrolysis, reduction nih.gov |
| Camphorsultam | Asymmetric Diels-Alder, alkylations, aldol reactions | Hydrolysis |
Chiral Catalysts: Catalytic asymmetric synthesis offers a more atom-economical approach. Transition-metal catalysts, particularly those based on iridium, rhodium, palladium, or copper, paired with chiral ligands, are highly effective for creating stereogenic centers. nih.govresearchgate.net For instance, the enantioselective synthesis of α-quaternary carboxylic acid derivatives can be achieved via iridium-catalyzed allylic alkylation. nih.govnih.govcancer.gov Similarly, copper-catalyzed methods can be used for the enantioselective synthesis of products with γ-chiral centers. nih.gov
Diastereoselective Control in Intermediate Reactions
When a molecule contains multiple stereocenters, controlling the relative configuration between them (diastereoselectivity) is crucial. In the synthesis of 2-Ethyl-4-methyl-2-propylheptanoic acid, the stereochemistry at C4 must be controlled relative to C2.
This can be achieved through several strategies:
Substrate-Controlled Synthesis: An existing stereocenter in the substrate directs the formation of a new stereocenter. For example, a precursor with a pre-established chiral center at the C4 position can be used. The steric and electronic properties of this center would then influence the facial selectivity of an incoming reagent at the C2 position, favoring the formation of one diastereomer over the other.
Reagent-Controlled Synthesis: A chiral reagent is used to differentiate between diastereotopic faces or groups in an achiral or racemic substrate. For instance, an asymmetric conjugate addition reaction could be used to set the C4 stereocenter in a suitable α,β-unsaturated precursor. acs.org The subsequent construction of the C2 quaternary center would then complete the synthesis. Organocatalytic methods, such as the Michael addition of an aldehyde to a nitroalkene, can generate multiple stereocenters with high diastereo- and enantioselectivity in a single step. nih.gov
Methodologies for Absolute and Relative Configuration Determination
After synthesis, the stereochemical purity and the absolute configuration of the product must be determined. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.
Chiral Chromatography for Enantiomeric and Diastereomeric Separation
Chromatography is a primary tool for separating stereoisomers.
Separation of Diastereomers: Diastereomers have different physical properties (e.g., boiling point, polarity) and can often be separated using standard, achiral chromatography techniques like High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) on silica or C18 columns. hplc.eunih.gov
Separation of Enantiomers: Enantiomers have identical physical properties in an achiral environment and require a chiral environment for separation. This is most commonly achieved by using a Chiral Stationary Phase (CSP) in HPLC or SFC. These phases contain a chiral selector that interacts differently with each enantiomer, leading to different retention times. Alternatively, the enantiomeric mixture can be reacted with a pure chiral derivatizing agent to form a mixture of diastereomers, which can then be separated on a conventional achiral column. nih.gov
Table 3: Representative Chiral Stationary Phases (CSPs) for Carboxylic Acid Separation
| CSP Type | Chiral Selector | Separation Principle |
|---|---|---|
| Polysaccharide-based | Derivatized cellulose or amylose | Hydrogen bonding, dipole-dipole, π-π interactions, and steric hindrance |
| Protein-based | e.g., α1-acid glycoprotein (AGP) | Hydrophobic and ionic interactions |
| Cyclodextrin-based | β- or γ-cyclodextrin derivatives | Inclusion complexation within the chiral cavity |
Spectroscopic Methods for Stereoisomer Differentiation
Spectroscopic methods are used to distinguish between stereoisomers and to determine their absolute configuration. nih.gov
NMR Spectroscopy: While enantiomers have identical NMR spectra in an achiral solvent, their spectra can be differentiated by using a chiral solvating agent or by converting them into diastereomers via reaction with a chiral derivatizing agent (e.g., Mosher's acid chloride). acs.org The resulting diastereomers will exhibit distinct chemical shifts. Diastereomers are generally distinguishable by standard ¹H and ¹³C NMR as they are different compounds with unique spectra.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov It is a powerful technique for determining the absolute configuration of molecules in solution. spectroscopyeurope.com The experimental VCD spectrum is compared to a spectrum predicted by quantum chemical calculations (e.g., Density Functional Theory) for a known configuration (e.g., the R,R isomer). A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. spectroscopyeurope.commdpi.com
Circular Dichroism (CD): Electronic CD spectroscopy measures the differential absorption of circularly polarized UV-Vis light. While 2-Ethyl-4-methyl-2-propylheptanoic acid itself lacks a suitable chromophore for direct CD analysis, it can be derivatized to introduce one. More advanced methods involve using a chiral sensor that produces a CD signal upon binding to the carboxylic acid enantiomers. nih.govacs.org
X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a molecule. purechemistry.org It requires the formation of a high-quality single crystal of the compound or a derivative containing a heavy atom. The diffraction pattern of X-rays through the crystal allows for the precise determination of the three-dimensional arrangement of atoms in the molecule. purechemistry.org
Advanced Spectroscopic and Chromatographic Characterization Techniques for 2 Ethyl 4 Methyl 2 Propylheptanoic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomer Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules. For a compound with the complexity of 2-Ethyl-4-methyl-2-propylheptanoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques is essential for the complete assignment of its atomic connectivity and stereochemistry.
¹H NMR and ¹³C NMR Chemical Shift Assignments
The ¹H and ¹³C NMR spectra of 2-Ethyl-4-methyl-2-propylheptanoic acid are predicted to exhibit a range of chemical shifts characteristic of its alkyl and carboxylic acid moieties. The proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region of the ¹H NMR spectrum, typically between 10-12 ppm, a distinctive feature for carboxylic acids. nih.gov Protons on the carbon atoms adjacent to the carbonyl group are anticipated to resonate in the 2-3 ppm range. nih.gov
The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon of the carboxylic acid in the range of 160-180 ppm. nih.gov The numerous non-equivalent methyl, methylene (B1212753), and methine carbons in the branched alkyl chain will give rise to a series of signals in the upfield region of the spectrum. Due to the extensive branching, predicting the exact chemical shifts with high accuracy without experimental data is challenging. However, based on established principles, the quaternary carbon at the 2-position, bonded to an ethyl, a propyl, and the carboxylic acid group, would have a distinct chemical shift.
Predicted ¹H NMR Chemical Shifts for 2-Ethyl-4-methyl-2-propylheptanoic acid
| Atom Number * | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H (on COOH) | ~12.0 | broad singlet | 1H |
| H (on C3, C5) | ~1.3 - 1.7 | multiplet | 4H |
| H (on C4) | ~1.5 - 1.8 | multiplet | 1H |
| H (on C6) | ~1.2 - 1.4 | multiplet | 2H |
| H (on C7) | ~0.9 | triplet | 3H |
| H (on C2-ethyl) | ~1.5 - 1.8 | quartet | 2H |
| H (on C2-ethyl-CH₃) | ~0.8 | triplet | 3H |
| H (on C2-propyl) | ~1.4 - 1.7 | multiplet | 2H |
| H (on C2-propyl-CH₂) | ~1.2 - 1.5 | multiplet | 2H |
| H (on C2-propyl-CH₃) | ~0.9 | triplet | 3H |
| H (on C4-methyl) | ~0.85 | doublet | 3H |
*Numbering starts from the carboxylic acid carbon as C1.
Predicted ¹³C NMR Chemical Shifts for 2-Ethyl-4-methyl-2-propylheptanoic acid
| Atom Number * | Predicted Chemical Shift (ppm) |
| C1 (COOH) | ~180 |
| C2 | ~50 |
| C3 | ~35 |
| C4 | ~30 |
| C5 | ~40 |
| C6 | ~25 |
| C7 | ~14 |
| C2-ethyl-CH₂ | ~28 |
| C2-ethyl-CH₃ | ~8 |
| C2-propyl-CH₂ | ~38 |
| C2-propyl-CH₂ | ~17 |
| C2-propyl-CH₃ | ~14 |
| C4-methyl | ~20 |
*Numbering starts from the carboxylic acid carbon as C1.
Two-Dimensional NMR Techniques for Connectivity Mapping
To definitively assign the complex array of signals in the ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For 2-Ethyl-4-methyl-2-propylheptanoic acid, COSY would be instrumental in tracing the connectivity within the ethyl, propyl, and heptanoic acid backbone chains by identifying adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each carbon signal to its attached proton(s), greatly simplifying the interpretation of the crowded alkyl region of the spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons, typically over two or three bonds. HMBC is particularly powerful for identifying quaternary carbons, such as the C2 atom in the target molecule, by observing correlations from nearby protons. It would also confirm the connectivity of the ethyl and propyl groups to the main chain.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For 2-Ethyl-4-methyl-2-propylheptanoic acid, with a molecular formula of C₁₃H₂₆O₂, the calculated exact mass is 214.1933 Da. nih.gov An experimental HRMS measurement yielding a mass very close to this value would provide strong evidence for the correct molecular formula. selleckchem.com
Calculated Exact Mass for C₁₃H₂₆O₂
| Isotope | Atomic Mass (Da) | Number of Atoms | Total Mass (Da) |
| ¹²C | 12.000000 | 13 | 156.000000 |
| ¹H | 1.007825 | 26 | 26.20345 |
| ¹⁶O | 15.994915 | 2 | 31.98983 |
| Total | 214.19328 |
Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. This technique provides valuable structural information by revealing the fragmentation pathways of the molecule. For aliphatic carboxylic acids, common fragmentation patterns include the loss of water (M-18), the loss of the carboxyl group (M-45), and cleavage of the alkyl chain. libretexts.orgyoutube.com In highly branched structures like 2-Ethyl-4-methyl-2-propylheptanoic acid, fragmentation is likely to be directed by the branching points, leading to the formation of stable carbocations. The loss of the ethyl and propyl groups at the C2 position would be expected fragmentation pathways.
Predicted Key Fragment Ions in the MS/MS Spectrum of [M-H]⁻ of 2-Ethyl-4-methyl-2-propylheptanoic acid
| m/z of Precursor Ion | Proposed Fragment Ion | Neutral Loss | m/z of Fragment Ion |
| 213.1859 | [M-H-C₂H₅]⁻ | Ethyl radical | 184.1598 |
| 213.1859 | [M-H-C₃H₇]⁻ | Propyl radical | 170.1441 |
| 213.1859 | [M-H-CO₂]⁻ | Carbon dioxide | 169.1961 |
| 213.1859 | [M-H-H₂O]⁻ | Water | 195.1754 |
Advanced Chromatographic Separations
Due to the presence of a chiral center at the C4 position, 2-Ethyl-4-methyl-2-propylheptanoic acid can exist as a pair of enantiomers. The separation and analysis of these stereoisomers, as well as other potential isomers, require advanced chromatographic techniques.
Chiral Gas Chromatography (GC): This technique utilizes a chiral stationary phase to differentiate between enantiomers. Derivatization of the carboxylic acid to a more volatile ester, followed by analysis on a chiral GC column, would be a suitable method for the enantioselective analysis of 2-Ethyl-4-methyl-2-propylheptanoic acid.
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC offers high resolution and speed for the separation of complex mixtures. For the analysis of branched-chain fatty acids and their isomers, reversed-phase UHPLC coupled with mass spectrometry (UHPLC-MS) is a powerful tool. biochemcalc.com The use of chiral stationary phases in UHPLC can also achieve enantiomeric separation. The choice of column and mobile phase composition would be critical for optimizing the separation of the various isomers of 2-Ethyl-4-methyl-2-propylheptanoic acid.
Gas Chromatography (GC) and Liquid Chromatography (LC) for Purity Assessment and Mixture Analysis
The purity of 2-Ethyl-4-methyl-2-propylheptanoic acid and the analysis of its related mixtures are crucial for its application in various chemical syntheses. Gas Chromatography (GC) and Liquid Chromatography (LC) are powerful analytical techniques widely employed for these purposes.
Gas Chromatography (GC) is particularly suitable for the analysis of volatile and thermally stable compounds like 2-Ethyl-4-methyl-2-propylheptanoic acid. For GC analysis, the carboxylic acid is often derivatized, for instance, by converting it into a more volatile ester (e.g., methyl ester), to improve peak shape and reduce tailing. nih.gov The separation in GC is based on the differential partitioning of the analytes between a stationary phase and a mobile gas phase. The choice of the stationary phase is critical for achieving optimal separation. Nonpolar or medium-polarity columns are typically used for the analysis of fatty acid esters.
Purity assessment by GC is achieved by quantifying the area of the main peak corresponding to 2-Ethyl-4-methyl-2-propylheptanoic acid relative to the total area of all peaks in the chromatogram. Impurities, such as isomers or byproducts from the synthesis, will appear as separate peaks with different retention times. For mixture analysis, GC coupled with a mass spectrometer (GC-MS) allows for the identification of individual components by comparing their mass spectra with spectral libraries. jmaterenvironsci.com
Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC), offers a versatile alternative for the purity assessment and analysis of 2-Ethyl-4-methyl-2-propylheptanoic acid, especially for non-volatile derivatives or in complex matrices. Reversed-phase HPLC (RP-HPLC) is a commonly used mode for the separation of carboxylic acids. pensoft.netpensoft.net In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a pH modifier to control the ionization of the carboxylic acid group. pensoft.netpensoft.net
The retention of 2-Ethyl-4-methyl-2-propylheptanoic acid in RP-HPLC is influenced by its hydrophobicity. The branched alkyl structure of the molecule contributes to its retention on the nonpolar stationary phase. Detection is commonly performed using a UV detector, although the carboxyl group has a weak chromophore. Therefore, derivatization with a UV-absorbing agent might be necessary for trace analysis. Similar to GC, purity is determined by the relative peak area, and mixture components are identified based on their retention times compared to standards.
A representative table of GC conditions for the analysis of a similar branched-chain fatty acid methyl ester is provided below.
| Parameter | Condition |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (2 min), ramp at 10 °C/min to 280 °C (10 min) |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced resolution, sensitivity, and speed of analysis compared to conventional HPLC. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.
For the analysis of 2-Ethyl-4-methyl-2-propylheptanoic acid and its derivatives, UPLC can provide superior separation of closely related isomers and impurities. The increased peak capacity and narrower peaks obtained with UPLC lead to a more accurate assessment of purity. researchgate.netrsc.org The fundamental principles of separation in UPLC are the same as in HPLC, with reversed-phase chromatography being the most common mode.
A key advantage of UPLC is the reduced analysis time, often by a factor of 5 to 10, without compromising resolution. researchgate.netrsc.org This high-throughput capability is particularly valuable in quality control environments where a large number of samples need to be analyzed. The mobile phases used in UPLC are similar to those in HPLC, but the flow rates are typically lower due to the smaller column dimensions. UPLC is often coupled with tandem mass spectrometry (UPLC-MS/MS), which provides high sensitivity and selectivity for the quantification of the target compound and the identification of unknown impurities. researchgate.netrsc.org
A hypothetical UPLC method for the analysis of 2-Ethyl-4-methyl-2-propylheptanoic acid is outlined in the table below.
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 50% B to 95% B over 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| Detector | UV (210 nm) or Mass Spectrometer |
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule by analyzing their vibrational modes.
Infrared (IR) Spectroscopy of 2-Ethyl-4-methyl-2-propylheptanoic acid is expected to show characteristic absorption bands associated with the carboxylic acid group and the alkyl backbone. libretexts.org The most prominent features in the IR spectrum would be:
O-H Stretching: A very broad and strong absorption band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. libretexts.org
C-H Stretching: Sharp peaks just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) arising from the stretching vibrations of the C-H bonds in the ethyl, methyl, and propyl groups, as well as the heptyl chain. aip.org
C=O Stretching: A strong, sharp absorption peak around 1710 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid. libretexts.orgnih.gov The exact position can be influenced by hydrogen bonding.
C-O Stretching and O-H Bending: These vibrations appear in the fingerprint region (below 1500 cm⁻¹) and contribute to the unique spectral pattern of the molecule. Specifically, C-O stretching is often observed around 1300 cm⁻¹, and in-plane O-H bending is found near 1400 cm⁻¹.
Raman Spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing nonpolar bonds and symmetric vibrations. For 2-Ethyl-4-methyl-2-propylheptanoic acid, the Raman spectrum would be expected to show:
C-H Stretching: Strong bands in the 3000-2800 cm⁻¹ region.
C-C Stretching: The skeletal C-C bond vibrations of the alkyl chains would be prominent in the Raman spectrum, typically in the 800-1200 cm⁻¹ region.
C=O Stretching: The carbonyl stretch is also observable in the Raman spectrum, though it is generally weaker than in the IR spectrum.
A summary of the expected vibrational bands for 2-Ethyl-4-methyl-2-propylheptanoic acid is presented below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad, strong) | Weak |
| C-H (Alkyl) | Stretching | 2960-2850 (strong, sharp) | 3000-2800 (strong) |
| C=O (Carboxylic Acid) | Stretching | ~1710 (strong, sharp) | ~1710 (moderate) |
| C-O (Carboxylic Acid) | Stretching | ~1300 (moderate) | Weak |
| O-H (Carboxylic Acid) | Bending | ~1400 (moderate) | Weak |
| C-C (Alkyl) | Stretching | Fingerprint region | 800-1200 (strong) |
Computational and Theoretical Investigations of 2 Ethyl 4 Methyl 2 Propylheptanoic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
Detailed quantum chemical calculations are essential for understanding the electronic structure of 2-Ethyl-4-methyl-2-propylheptanoic acid. Such studies would typically employ methods like Density Functional Theory (DFT) or Hartree-Fock (HF) to determine key electronic properties.
Key Areas for Future Research:
Molecular Orbital Analysis: A thorough analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's reactivity. The energy gap between HOMO and LUMO is a critical parameter for determining its chemical stability and reactivity.
Electron Density Distribution: Mapping the electron density would reveal the electrophilic and nucleophilic sites within the molecule, offering clues about its interaction with other chemical species.
Electrostatic Potential Maps: These maps would visualize the charge distribution and are crucial for predicting intermolecular interactions.
A hypothetical data table summarizing the results of such a study is presented below.
| Parameter | Calculated Value (Hypothetical) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 1.8 D |
| Total Energy | -850.123 Hartrees |
This table is for illustrative purposes only and does not represent actual experimental or calculated data.
Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Energetics
Due to the presence of multiple single bonds and bulky alkyl groups, 2-Ethyl-4-methyl-2-propylheptanoic acid can exist in numerous conformations. Molecular mechanics and dynamics simulations would be instrumental in exploring its conformational landscape.
Potential Research Focus:
Conformational Search: Identifying the most stable conformers (lowest energy states) and the transition states connecting them.
Potential Energy Surface (PES): Mapping the PES would provide a comprehensive understanding of the molecule's flexibility and the energy barriers between different conformations.
Thermodynamic Properties: Simulations could also predict thermodynamic properties such as enthalpy, entropy, and Gibbs free energy for different conformers.
Below is a hypothetical table of results from a conformational analysis.
| Conformer | Relative Energy (kcal/mol) | Population (%) |
| 1 (Global Minimum) | 0.00 | 65 |
| 2 | 1.25 | 20 |
| 3 | 2.50 | 10 |
| 4 | 3.10 | 5 |
This table is for illustrative purposes only and does not represent actual experimental or calculated data.
Theoretical Reaction Mechanism Studies for Proposed Synthetic Pathways and Transformations
Theoretical studies could elucidate the mechanisms of reactions involving 2-Ethyl-4-methyl-2-propylheptanoic acid. This would involve calculating the geometries and energies of reactants, transition states, and products for proposed synthetic routes or chemical transformations.
Areas for Investigation:
Synthesis Pathway Analysis: For a known synthesis of this compound, theoretical calculations could validate the proposed mechanism and identify rate-determining steps.
Reactivity Studies: Investigating potential reactions such as esterification, amidation, or reduction of the carboxylic acid group to understand the energetic feasibility and stereochemical outcomes.
A hypothetical reaction coordinate diagram's key data points could be summarized as follows:
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate | -5.7 |
| Transition State 2 | +10.1 |
| Products | -20.3 |
This table is for illustrative purposes only and does not represent actual experimental or calculated data.
Structure-Reactivity Relationship (SRR) Analysis based on Electronic and Steric Parameters
A structure-reactivity relationship (SRR) analysis would connect the computed electronic and steric properties of 2-Ethyl-4-methyl-2-propylheptanoic acid to its chemical behavior.
Key Parameters for SRR Studies:
Electronic Parameters: Atomic charges, frontier orbital energies (HOMO/LUMO), and electrostatic potential can be correlated with reactivity in polar reactions.
Steric Parameters: Steric hindrance around the carboxylic acid group, influenced by the ethyl and propyl substituents at the α-carbon and the methyl group at the γ-carbon, would be a key factor in its reactivity. Parameters like Taft's steric parameter (Es) could be computationally estimated.
A hypothetical table correlating these parameters with a reaction rate is shown below.
| Parameter | Value | Correlation with Reactivity |
| Charge on Carbonyl Carbon | +0.55 e | Positive |
| LUMO Energy | 1.2 eV | Negative |
| Steric Hindrance Index | 3.8 | Negative |
This table is for illustrative purposes only and does not represent actual experimental or calculated data.
Chemical Transformations and Derivatization of 2 Ethyl 4 Methyl 2 Propylheptanoic Acid
Esterification Reactions and Ester Derivatives
Esterification is a fundamental transformation of carboxylic acids, involving the reaction with an alcohol to form an ester and water. For sterically hindered acids like 2-Ethyl-4-methyl-2-propylheptanoic acid, direct esterification can be challenging, often requiring specific catalysts or more reactive intermediates to proceed at a reasonable rate.
Synthesis of Alkyl and Glycidyl Esters
The synthesis of simple alkyl esters from 2-Ethyl-4-methyl-2-propylheptanoic acid typically follows the Fischer-Speier esterification method, where the carboxylic acid is heated with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is a reversible equilibrium, and to drive it towards the product, water is usually removed as it is formed. Given the steric bulk around the carboxyl group, harsher conditions (higher temperatures and longer reaction times) may be necessary compared to unhindered acids.
Alternative methods to circumvent the steric hindrance include:
Conversion to an Acyl Halide: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with alcohols, even bulky ones, at lower temperatures to form the corresponding ester.
Reaction with Alkyl Halylides: The carboxylate salt of the acid, formed by reacting it with a base like sodium hydroxide (B78521) or potassium carbonate, can be reacted with a primary alkyl halide (e.g., ethyl bromide) in an SN2 reaction to yield the ester.
Glycidyl esters are formed by reacting the carboxylate salt of the acid with epichlorohydrin. This reaction introduces a reactive epoxide group into the molecule, creating a versatile intermediate for further chemical synthesis, such as the development of epoxy resins and coatings.
Table 1: Representative Conditions for Alkyl Ester Synthesis
| Method | Reagents | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol) | Conc. H₂SO₄ or TsOH, Heat, Water removal | Alkyl Ester |
| Acyl Halide Route | 1. SOCl₂ or (COCl)₂2. Alcohol + Pyridine | 1. Heat2. Room Temperature | Alkyl Ester |
| Alkyl Halide Route | 1. Base (e.g., K₂CO₃)2. Alkyl Halide (e.g., CH₃I) | 1. Aqueous/Solvent2. Heat in polar aprotic solvent (e.g., DMF) | Alkyl Ester |
| Epichlorohydrin Route | 1. Base (e.g., NaOH)2. Epichlorohydrin | Phase-transfer catalyst may be used, Heat | Glycidyl Ester |
Formation of Polyol Esters
Polyol esters are synthesized by reacting carboxylic acids with polyols, which are alcohols containing multiple hydroxyl groups (e.g., neopentyl glycol, trimethylolpropane, pentaerythritol). These esters are widely used as synthetic lubricants due to their excellent thermal stability and viscosity characteristics.
The reaction of 2-Ethyl-4-methyl-2-propylheptanoic acid with a polyol is a multiple esterification process. Due to the steric hindrance of the acid and the multiple reaction sites on the polyol, the synthesis typically requires high temperatures (often >200°C) and the use of a catalyst to drive the reaction to completion. google.comgoogle.com Common catalysts include organotin compounds or titanium alkoxides. The water produced during the reaction is continuously removed under vacuum or by azeotropic distillation to shift the equilibrium towards the formation of the fully esterified polyol ester. google.com The structure of the parent carboxylic acid, with its extensive branching, contributes to the desirable lubricating properties of the resulting polyol ester.
Formation of Metal Salts and Their Coordination Chemistry
As a carboxylic acid, 2-Ethyl-4-methyl-2-propylheptanoic acid readily reacts with bases, such as metal hydroxides, oxides, or carbonates, to form metal carboxylate salts. For example, reaction with sodium hydroxide (NaOH) yields sodium 2-ethyl-4-methyl-2-propylheptanoate and water.
The general reaction is: C₁₂H₂₅COOH + MOH → C₁₂H₂₅COOM + H₂O (where M is a monovalent metal like Na⁺ or K⁺)
These carboxylate salts, particularly those of transition metals (e.g., zinc, cobalt, manganese), can act as ligands in coordination chemistry. The carboxylate group can coordinate to metal ions in various modes, including monodentate, bidentate chelating, or bidentate bridging. The bulky, branched alkyl group of the 2-ethyl-4-methyl-2-propylheptanoate ligand can influence the coordination number and geometry of the resulting metal complex, as well as its solubility in nonpolar organic solvents. These properties make such metal carboxylates useful as catalysts, paint driers, and PVC stabilizers.
Amide and Other Carboxylic Acid Derivatives
Amides are formed by the reaction of a carboxylic acid derivative with ammonia (B1221849) or a primary or secondary amine. Direct reaction of 2-Ethyl-4-methyl-2-propylheptanoic acid with an amine is generally unfavorable as it results in an acid-base reaction to form a stable ammonium (B1175870) carboxylate salt.
To facilitate amide bond formation, the carboxylic acid must first be "activated." Common methods include:
Conversion to Acyl Chloride: As with esterification, converting the acid to its acyl chloride provides a highly reactive intermediate that readily reacts with amines to form amides. google.com
Use of Coupling Reagents: A wide variety of coupling reagents (e.g., dicyclohexylcarbodiimide (B1669883) (DCC), carbonyldiimidazole (CDI)) are used to activate the carboxylic acid in situ, allowing it to react with an amine under milder conditions. This is the preferred method for synthesizing amides from valuable or sensitive amines.
The steric hindrance at the α-carbon of 2-Ethyl-4-methyl-2-propylheptanoic acid can slow the rate of these reactions, particularly with bulky amines.
Functional Group Interconversions Beyond Esterification
Beyond the formation of esters, salts, and amides, the carboxylic acid group of 2-Ethyl-4-methyl-2-propylheptanoic acid can undergo other important transformations, although these may be sterically hindered.
Reduction to an Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-ethyl-4-methyl-2-propylheptan-1-ol. Carboxylic acids are resistant to catalytic hydrogenation (unlike alkenes), so strong reducing agents are required. Lithium aluminum hydride (LiAlH₄) followed by an aqueous workup is the most common and effective reagent for this transformation. Borane (B79455) (BH₃) can also be used.
Reaction: 4 C₁₂H₂₅COOH + 3 LiAlH₄ → (C₁₂H₂₅CH₂O)₄AlLi + 4 H₂ + 2 LiAlO₂ Followed by: (C₁₂H₂₅CH₂O)₄AlLi + 4 H₂O → 4 C₁₂H₂₅CH₂OH + Al(OH)₃ + LiOH
Conversion to Acid Anhydride: Heating the carboxylic acid, particularly in the presence of a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀), can lead to the formation of the corresponding symmetric acid anhydride. However, this is generally more efficient for less hindered acids.
These transformations allow for the conversion of 2-Ethyl-4-methyl-2-propylheptanoic acid into other classes of organic compounds, expanding its utility as a synthetic intermediate.
Environmental Transformation and Degradation Pathways of Branched Fatty Acids Relevant to 2 Ethyl 4 Methyl 2 Propylheptanoic Acid
Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments
The abiotic degradation of 2-Ethyl-4-methyl-2-propylheptanoic acid in aquatic and terrestrial ecosystems is primarily dictated by hydrolysis, photolysis, and oxidation. The unique structural characteristics of this compound, particularly the steric hindrance around the carboxylic group, play a significant role in the rates and pathways of these degradation processes.
Hydrolysis and Photolysis Pathways
Photolysis: Photolysis, or the degradation of a molecule by light, is another potential abiotic degradation pathway in sunlit surface waters and on terrestrial surfaces. The photodegradation of carboxylic acids can proceed through direct absorption of UV radiation or indirectly through reactions with photochemically generated reactive species, such as hydroxyl radicals. The direct photolysis of saturated carboxylic acids can lead to decarboxylation, forming alkanes and carbon dioxide utexas.edu. For instance, the photocatalytic decomposition of pivalic acid (2,2-dimethylpropanoic acid), another sterically hindered carboxylic acid, on titanium dioxide powder has been shown to yield the corresponding alkane through decarboxylation utexas.edu. It is plausible that 2-Ethyl-4-methyl-2-propylheptanoic acid could undergo a similar photo-decarboxylation process. Additionally, indirect photolysis initiated by hydroxyl radicals can contribute to the degradation of organic compounds in the environment.
Oxidative Degradation Processes
Oxidative degradation in the environment involves reactions with various oxidizing agents, such as dissolved oxygen and reactive oxygen species. The high degree of substitution at the α-carbon of 2-Ethyl-4-methyl-2-propylheptanoic acid renders it a tertiary carboxylic acid. This structural feature is expected to confer a degree of resistance to certain oxidative pathways. In many oxidation reactions of organic compounds, the abstraction of a hydrogen atom from a carbon adjacent to a functional group is a key step. In the case of this tertiary carboxylic acid, there are no hydrogen atoms on the α-carbon, which can hinder oxidation at this position.
However, oxidative degradation can still occur through other mechanisms. For example, under certain conditions, the further oxidation of carboxylic acids can lead to the removal of the carboxyl carbon as carbon dioxide, a process known as decarboxylation nih.gov. While much of the research on the oxidation of branched-chain fatty acids focuses on biological pathways like beta-oxidation and alpha-oxidation, abiotic oxidative processes, though potentially slower for such a sterically hindered compound, would likely proceed via radical-mediated pathways, leading to the eventual breakdown of the carbon skeleton over extended periods.
Chemical Transformation via Supercritical Fluid Technology
Supercritical fluid technology offers a non-catalytic method for the chemical transformation of organic compounds, including fatty acids. The use of supercritical methanol for esterification is a promising application for the conversion of fatty acids into their corresponding methyl esters.
Supercritical Methanol Reactions and Ester Formation
In a supercritical state, typically achieved at high temperatures and pressures, methanol exhibits unique properties that facilitate chemical reactions. Non-catalytic esterification of free fatty acids with supercritical methanol has been demonstrated to produce fatty acid methyl esters (FAMEs), which are a primary component of biodiesel birmingham.ac.uk. Studies have shown that the yield of FAMEs increases with higher temperatures and a greater molar ratio of methanol to fatty acid birmingham.ac.uk. For example, a study on the esterification of free fatty acids with supercritical methanol at 10 MPa showed that the yield of FAME increased with a rise in temperature from 250°C to 320°C birmingham.ac.uk. Another study on oleic acid esterification found that at 260°C with a 20:1 methanol to oleic acid molar ratio, a biodiesel yield of approximately 95% could be achieved in 60 minutes rsc.orgresearchgate.net.
The reaction in supercritical methanol is proposed to follow a reversible second-order reaction kinetic model birmingham.ac.uk. The high temperature and pressure in the supercritical state enhance the solubility of the reactants and can overcome the activation energy barrier for the reaction without the need for a catalyst.
Influence of Steric Hindrance on Transformation Efficiency
The efficiency of esterification reactions is known to be influenced by steric hindrance around the carboxylic acid group. The presence of bulky substituents near the reaction center can impede the approach of the alcohol, thereby slowing down the reaction rate. For conventional esterification reactions, it has been observed that the presence of a branched chain in the carboxylic acid slows down the rate of reaction nih.gov. Heavier organic acid molecules may also have difficulty accessing the active sites of a catalyst due to steric hindrance, leading to lower conversion rates researchgate.net.
In the context of supercritical methanol esterification, while the high energy of the system can help to overcome some of the steric barriers, the inherent structural hindrance of a molecule like 2-Ethyl-4-methyl-2-propylheptanoic acid is still expected to play a role. The ethyl and propyl groups at the α-carbon create a highly congested environment around the carbonyl carbon. This steric crowding would likely reduce the frequency of successful collisions with methanol molecules, even in the supercritical state.
While specific kinetic data for the supercritical methanol esterification of 2-Ethyl-4-methyl-2-propylheptanoic acid is not available, it is reasonable to infer from studies on other sterically hindered acids that the transformation efficiency would be lower compared to that of linear or less branched fatty acids under similar conditions. For instance, the esterification of sterically hindered tertiary alcohols has been shown to be challenging rug.nl. Therefore, achieving high conversion rates for 2-Ethyl-4-methyl-2-propylheptanoic acid would likely require more severe reaction conditions, such as higher temperatures, higher pressures, or longer reaction times, to overcome the significant steric hindrance.
Industrial Chemical Applications of 2 Ethyl 4 Methyl 2 Propylheptanoic Acid As an Intermediate or Reactant
Role in Polymer Chemistry and Resin Formulations
There is no specific information available in the public domain detailing the role of 2-Ethyl-4-methyl-2-propylheptanoic acid in polymer chemistry or resin formulations. While branched carboxylic acids can be utilized in this field, the specific use of this compound is not documented in accessible literature.
As a Monomer for Polyester Synthesis
A diligent search did not yield any specific studies or patents that describe the use of 2-Ethyl-4-methyl-2-propylheptanoic acid as a monomer in the synthesis of polyesters. The reactivity and the properties of polyesters derived from this specific branched-chain carboxylic acid have not been characterized in the available scientific literature.
Applications in Polyether Polyol Resins
There is no available data or research that indicates the application of 2-Ethyl-4-methyl-2-propylheptanoic acid in the formulation of polyether polyol resins.
Use in Coating and Ink Industries
Specific information on the application of 2-Ethyl-4-methyl-2-propylheptanoic acid in the coating and ink industries is not found in the reviewed literature.
Precursor to Drying Agents and Stabilizers
No specific research has been found that details the use of 2-Ethyl-4-methyl-2-propylheptanoic acid as a precursor for the synthesis of drying agents or stabilizers for coatings and inks. While metal salts of carboxylic acids are commonly used as driers, the performance and application of a salt derived from this particular acid are not documented.
Integration into Lubricant and Hydraulic Fluid Formulations
The role of 2-Ethyl-4-methyl-2-propylheptanoic acid in lubricant and hydraulic fluid formulations is not specifically detailed in publicly accessible documents.
As an Additive or Component in Synthetic Lubricants
There is a lack of specific information regarding the use of 2-Ethyl-4-methyl-2-propylheptanoic acid, either as a direct additive or as a component in the synthesis of esters for synthetic lubricants. While branched-chain acids are known to be used in the production of synthetic esters for lubricants to achieve desirable properties like low pour points and good thermal stability, the specific contribution and application of this compound are not documented.
Data Tables
Due to the absence of specific research findings and industrial application data for 2-Ethyl-4-methyl-2-propylheptanoic acid in the outlined areas, no data tables can be generated.
Applications in Hydraulic Fluids
Esters derived from 2-Ethyl-4-methyl-2-propylheptanoic acid are prime candidates for use as base stocks in the formulation of high-performance synthetic hydraulic fluids. The performance of a hydraulic fluid is critically dependent on the properties of its base oil, and synthetic esters offer significant advantages over conventional mineral oils, particularly in demanding operating conditions.
Polyol esters, synthesized from the reaction of carboxylic acids with polyols (alcohols with multiple hydroxyl groups) like neopentyl glycol (NPG), trimethylolpropane (TMP), and pentaerythritol (PE), are a prominent class of synthetic lubricants. While direct data for esters of 2-Ethyl-4-methyl-2-propylheptanoic acid is not prevalent in public literature, the well-documented properties of esters from structurally similar branched-chain acids, such as 2-ethylhexanoic acid, provide a strong basis for inferring their performance characteristics.
The branched structure of 2-Ethyl-4-methyl-2-propylheptanoic acid is a key feature. When esterified with polyols, the resulting molecules have a high degree of branching which disrupts crystal lattice formation at low temperatures, leading to excellent pour points and low-temperature viscosity. This ensures that the hydraulic fluid remains fluid and functional in cold environments. Furthermore, the absence of benzylic hydrogens in the neopentyl glycol esters contributes to superior thermal and oxidative stability, a critical requirement for hydraulic fluids operating at high temperatures.
The expected properties of polyol esters derived from 2-Ethyl-4-methyl-2-propylheptanoic acid, based on analogous compounds, would include a high viscosity index (VI), indicating a smaller change in viscosity with temperature fluctuations, and good lubricity, which is essential for protecting hydraulic system components from wear.
Table 1: Projected Performance of a Neopentyl Glycol Ester of 2-Ethyl-4-methyl-2-propylheptanoic acid in Hydraulic Fluids
| Property | Expected Value Range | Significance in Hydraulic Fluids |
| Kinematic Viscosity @ 40°C | 20 - 50 cSt | Influences fluid flow and system efficiency. |
| Kinematic Viscosity @ 100°C | 4 - 8 cSt | Critical for maintaining lubrication at high temperatures. |
| Viscosity Index (VI) | > 130 | Indicates stable viscosity over a wide temperature range. |
| Pour Point | < -40°C | Ensures fluidity and pumpability at low temperatures. |
| Flash Point | > 220°C | Relates to the fluid's volatility and fire safety. |
| Oxidative Stability | Excellent | Resists degradation and sludge formation at high temperatures. |
Precursor in Plasticizer Manufacturing
In the realm of polymer science, 2-Ethyl-4-methyl-2-propylheptanoic acid serves as a crucial intermediate in the synthesis of high-performance plasticizers. Plasticizers are additives that increase the flexibility, workability, and durability of polymers. The esters derived from this acid are particularly relevant for demanding applications involving Polyvinyl Chloride (PVC) and Polyvinyl Butyral (PVB).
Esters of branched-chain carboxylic acids are widely used as plasticizers for PVC and PVB. For instance, triethylene glycol bis(2-ethylhexanoate) is a well-known plasticizer for PVB, particularly in the production of laminated safety glass for automotive and architectural applications haihangindustry.comgoogle.com. This ester imparts low-temperature flexibility and durability to the PVB interlayer haihangindustry.com.
Following this established principle, esters of 2-Ethyl-4-methyl-2-propylheptanoic acid with glycols such as triethylene glycol are expected to function as highly effective plasticizers. The reaction of two molecules of the acid with one molecule of triethylene glycol would yield a diester with a molecular structure conducive to efficient plasticization.
The key attributes that these plasticizers would impart to PVC and PVB resins include:
Low-Temperature Flexibility: The branched alkyl chains of the acid disrupt polymer chain packing, lowering the glass transition temperature (Tg) of the polymer and maintaining its flexibility in cold conditions.
Low Volatility: The relatively high molecular weight of these esters results in low volatility, which is crucial for the long-term stability and performance of the plasticized polymer, preventing embrittlement over time.
Good Compatibility: The ester groups provide polarity that enhances compatibility with the polar PVC and PVB polymers, leading to a homogeneous mixture and preventing plasticizer migration or "bleeding."
Table 2: Predicted Properties of Triethylene Glycol bis(2-Ethyl-4-methyl-2-propylheptanoate) as a Plasticizer
| Property | Predicted Characteristic | Benefit in PVC/PVB Applications |
| Molecular Weight | High | Low volatility, permanence in the polymer matrix. |
| Polarity | Moderate | Good compatibility with PVC and PVB resins. |
| Branching | High | Efficiently lowers the glass transition temperature (Tg), enhancing flexibility. |
| Low-Temperature Performance | Excellent | Maintains flexibility of the polymer at low temperatures. |
| Thermal Stability | Good | Resists degradation during polymer processing and end-use. |
Future Research Directions and Unresolved Challenges in the Chemistry of 2 Ethyl 4 Methyl 2 Propylheptanoic Acid
Development of More Efficient and Selective Synthetic Routes
The synthesis of 2-Ethyl-4-methyl-2-propylheptanoic acid is a non-trivial endeavor due to the presence of a sterically demanding quaternary α-carbon. Traditional methods for carboxylic acid synthesis often face limitations when applied to such hindered structures.
One documented pathway involves the high-temperature catalytic oxidation of the corresponding primary alcohol, 2-ethyl-4-methyl-2-propylheptanol. While this method can provide high yields, the harsh reaction conditions (high temperature and pressure) may not be compatible with more complex molecules containing sensitive functional groups. Future research should focus on developing milder, more energy-efficient, and selective synthetic strategies.
Challenges and Future Directions in Synthesis:
Stereocontrol: The presence of a chiral center at the 4-position means that the synthesis will produce a mixture of stereoisomers. Developing synthetic routes that allow for the selective synthesis of a single stereoisomer is a major challenge. This could involve the use of chiral catalysts or starting materials.
Atom Economy: Exploring routes with higher atom economy is crucial for sustainable chemical manufacturing. This could involve catalytic methods that minimize the formation of byproducts.
Alternative Precursors: Investigating alternative and more readily available starting materials could enhance the accessibility of this compound.
Potential Alternative Synthetic Strategies:
| Synthetic Approach | Description | Potential Advantages | Unresolved Challenges |
| Malonic Ester Synthesis | A classic method for preparing carboxylic acids. However, the introduction of multiple bulky alkyl groups on the α-carbon can be challenging due to steric hindrance. | Well-established methodology. | Low yields and competing side reactions with sterically demanding alkyl halides. |
| Grignard Reagent Carboxylation | The reaction of a highly branched Grignard reagent with carbon dioxide. | Can directly form the carboxylic acid moiety. | Formation of the required sterically hindered Grignard reagent can be difficult. |
| Modern Cross-Coupling Reactions | Techniques like nickel-catalyzed carboxylation of alkyl halides could offer a more direct and milder route. | Potentially milder reaction conditions and higher functional group tolerance. | Catalyst development for sterically congested substrates is an active area of research. |
| Enantioselective Alkylation | Using chiral auxiliaries or catalysts to control the stereochemistry during the alkylation of a suitable precursor. | Can provide access to single enantiomers. | Requires development of specific catalysts and chiral auxiliaries for this substrate. |
Comprehensive Investigation of Stereoisomer-Specific Reactivity and Transformations
2-Ethyl-4-methyl-2-propylheptanoic acid possesses two chiral centers: the quaternary carbon at the 2-position and the carbon at the 4-position. This gives rise to four possible stereoisomers (two pairs of enantiomers). A significant unresolved challenge is the comprehensive investigation of the specific reactivity and transformations of each of these stereoisomers.
The steric environment around the carboxylic acid group is expected to be different for each diastereomer, which could lead to significant differences in their chemical behavior. For instance, the rate of esterification or amidation could vary depending on the accessibility of the carbonyl carbon.
Key Research Questions:
How do the different stereoisomers of 2-Ethyl-4-methyl-2-propylheptanoic acid differ in their physical properties, such as melting point, boiling point, and solubility?
Are there significant differences in the pKa values of the stereoisomers?
How does the stereochemistry influence the rates of reactions at the carboxyl group?
Can the stereoisomers be selectively transformed into other chiral molecules?
Potential Research Approaches:
Separation of Stereoisomers: Development of efficient methods for separating the different stereoisomers, such as chiral chromatography or fractional crystallization of diastereomeric salts.
Stereoselective Synthesis: As mentioned in the previous section, the development of synthetic routes to access individual stereoisomers is crucial for studying their specific properties.
Kinetic Resolution: Investigating enzymatic or chemical kinetic resolution to selectively react one enantiomer from a racemic mixture, leaving the other unreacted.
Computational Modeling: Using theoretical calculations to predict the relative stabilities and reactivity of the different stereoisomers.
Advanced Analytical Techniques for Trace Analysis and Complex Mixture Characterization
The analysis of 2-Ethyl-4-methyl-2-propylheptanoic acid, particularly at trace levels or within complex matrices, presents several analytical challenges. Its high boiling point and potential for thermal degradation can complicate gas chromatographic analysis, while its lack of a strong chromophore makes UV-Vis detection in liquid chromatography difficult.
Future research in this area should focus on the development and application of advanced and hyphenated analytical techniques to overcome these hurdles.
Challenges in Analysis:
Volatility and Thermal Stability: The relatively low volatility and potential for decarboxylation at high temperatures can make direct analysis by gas chromatography (GC) challenging.
Detection: The absence of a UV-absorbing chromophore necessitates the use of more universal detectors or derivatization techniques for liquid chromatography (LC).
Stereoisomer Separation: Baseline separation of all four stereoisomers can be difficult to achieve and requires specialized chiral stationary phases.
Matrix Effects: When analyzing samples from complex matrices (e.g., environmental or biological samples), co-extractives can interfere with the analysis.
Advanced Analytical Approaches:
| Analytical Technique | Application and Advantages | Future Research Directions |
| Gas Chromatography-Mass Spectrometry (GC-MS) | After derivatization to increase volatility (e.g., silylation or methylation), GC-MS can provide both separation and structural information. | Development of more stable and volatile derivatives. Optimization of injection techniques to minimize thermal degradation. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Offers high sensitivity and selectivity without the need for derivatization. Can be coupled with chiral columns for stereoisomer separation. | Development of optimized LC-MS/MS methods for the quantification of this and similar acids in various matrices. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, including stereochemical details, especially with the use of chiral shift reagents. | Application of advanced NMR techniques like 2D NMR for unambiguous structure elucidation of reaction products and for studying intermolecular interactions. |
| Hyphenated Techniques (e.g., GCxGC-TOFMS) | Comprehensive two-dimensional GC coupled with time-of-flight mass spectrometry can provide enhanced separation and identification of isomers and impurities in complex mixtures. | Application of these powerful techniques for in-depth characterization of synthetic reaction mixtures and environmental samples containing branched carboxylic acids. |
Theoretical Studies on Novel Reaction Pathways and Materials Applications
Theoretical and computational chemistry can provide invaluable insights into the reactivity and potential applications of 2-Ethyl-4-methyl-2-propylheptanoic acid, guiding future experimental work. The steric hindrance in this molecule is a key feature that can be explored for the rational design of new materials.
Unresolved Questions for Theoretical Investigation:
What are the precise conformational preferences of the different stereoisomers, and how do these conformations influence reactivity?
Can computational models accurately predict the reaction barriers for various transformations, aiding in the design of more efficient synthetic routes?
What are the predicted intermolecular interactions of this acid, and how might these influence its properties in bulk or as part of a larger assembly?
Potential Materials Applications:
The unique branched structure of 2-Ethyl-4-methyl-2-propylheptanoic acid suggests several potential applications in materials science where its steric bulk can be advantageous.
| Application Area | Rationale | Future Research Focus |
| Polymer Additives | The bulky, non-polar side chains could act as internal lubricants or plasticizers in polymers, improving processability and flexibility. | Investigating the compatibility of this acid and its derivatives with various polymer matrices and their effect on the mechanical and thermal properties of the polymers. |
| Lubricant Formulations | Esters derived from highly branched carboxylic acids often exhibit good thermal and oxidative stability, as well as low-temperature fluidity, making them suitable as synthetic lubricant base stocks or additives. | Synthesis and evaluation of various esters of 2-Ethyl-4-methyl-2-propylheptanoic acid for their tribological properties. |
| Building Blocks for Novel Polymers | The carboxylic acid functionality allows it to be incorporated into polyesters or polyamides. The bulky side chains could impart unique properties such as increased solubility and amorphous character to the resulting polymers. | Polymerization of this acid with various co-monomers and characterization of the resulting polymers' properties. |
| Surfactants and Emulsifiers | Salts of this carboxylic acid could act as specialty surfactants with unique packing properties due to their branched structure. | Synthesis and characterization of the surface-active properties of metal salts of 2-Ethyl-4-methyl-2-propylheptanoic acid. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
